2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

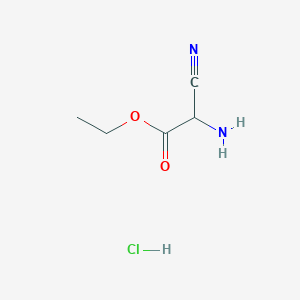

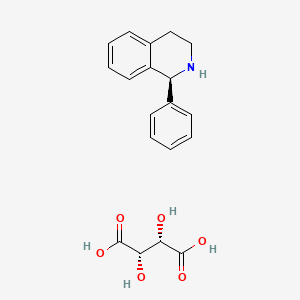

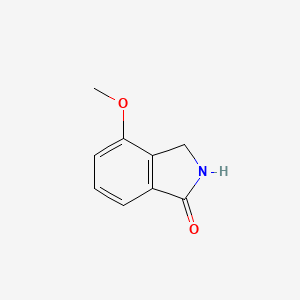

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a significant compound used in biomedicine for its role in the development of glycoconjugates . It serves as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-d-mannopyranosyl azide has been described in the literature . It was obtained in high yields from the corresponding pentaacetate and azidotrimethylsilane (TMSN3) by a Lewis acid-catalyzed reaction . The synthesis was carried out using a SnCl4-catalyzed reaction in CH2Cl2 .Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is C14H19N3O9 . The InChI Key is NHNYHKRWHCWHAJ-PEBLQZBPSA-N . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides .Chemical Reactions Analysis

The azido function in 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide usually serves as a latent amino group and therefore azido glycosides represent key intermediates in the synthesis of corresponding glycosyl amino acids . Another useful application of azido glycosides has been highlighted by the use of the CuI-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction to efficiently afford various N-glycosyl-triazole .Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is 373.32 . The compound is a monosaccharide and belongs to the category of Carbohydrates, Nucleosides & Nucleotides .Aplicaciones Científicas De Investigación

-

Biomedicine and Glycobiology

- Summary of the Application : 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a vital compound used in biomedicine for its role in the development of glycoconjugates .

- Methods of Application : It serves as a reliable precursor for synthesizing azide-labeled carbohydrates .

- Results or Outcomes : These azide-labeled carbohydrates are extensively utilized in bioorthogonal chemistry and glycobiology research .

-

Chiral Derivatization

- Summary of the Application : 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .

- Methods of Application : GITC may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

- Results or Outcomes : The use of this compound in chiral derivatization can help in the separation and analysis of enantiomeric amino acids .

-

Biomedicine and Glycobiology

- Summary of the Application : 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a vital compound used in biomedicine for its role in the development of glycoconjugates .

- Methods of Application : It serves as a reliable precursor for synthesizing azide-labeled carbohydrates .

- Results or Outcomes : These azide-labeled carbohydrates are extensively utilized in bioorthogonal chemistry and glycobiology research .

-

Chiral Derivatization

- Summary of the Application : 2,3,4,6-Tetra-O-acetyl-b- D -glucopyranosyl isothiocyanate is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .

- Methods of Application : GITC may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

- Results or Outcomes : The use of this compound in chiral derivatization can help in the separation and analysis of enantiomeric amino acids .

-

Biomedicine and Glycobiology

- Summary of the Application : 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a vital compound used in biomedicine for its role in the development of glycoconjugates .

- Methods of Application : It serves as a reliable precursor for synthesizing azide-labeled carbohydrates .

- Results or Outcomes : These azide-labeled carbohydrates are extensively utilized in bioorthogonal chemistry and glycobiology research .

-

Chiral Derivatization

- Summary of the Application : 2,3,4,6-Tetra-O-acetyl-b- D -glucopyranosyl isothiocyanate is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .

- Methods of Application : GITC may have been used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers .

- Results or Outcomes : The use of this compound in chiral derivatization can help in the separation and analysis of enantiomeric amino acids .

Direcciones Futuras

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a vital compound used in biomedicine for its role in the development of glycoconjugates . Its use as a reliable precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycobiology research, suggests that it will continue to be an important compound in these fields .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-PEBLQZBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428306 |

Source

|

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide | |

CAS RN |

65864-60-0 |

Source

|

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)